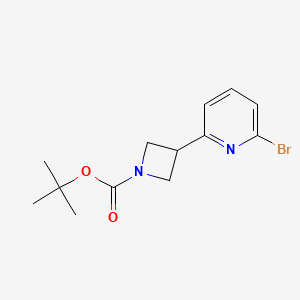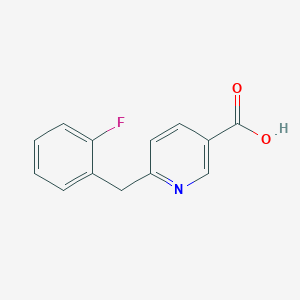
6-(2-Fluorobenzyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(2-Fluorobenzyl)nicotinic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 2-fluorobenzyl bromide), organoboron compound (e.g., nicotinic acid boronic ester), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This process is scalable and can produce large quantities of nicotinic acid derivatives, including this compound.
化学反応の分析
Types of Reactions
6-(2-Fluorobenzyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 6-(2-Fluorobenzyl)aminonicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
科学的研究の応用
6-(2-Fluorobenzyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for nicotinic acid receptors.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(2-Fluorobenzyl)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various biological processes, including lipid metabolism and anti-inflammatory responses . The compound may exert its effects by modulating the activity of these receptors and influencing downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloronicotinic acid: Another nicotinic acid derivative with similar biological activities.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic acid: A derivative with different substituents but similar core structure.
Uniqueness
6-(2-Fluorobenzyl)nicotinic acid is unique due to the presence of the fluorobenzyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
特性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
6-[(2-fluorophenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-9(12)7-11-6-5-10(8-15-11)13(16)17/h1-6,8H,7H2,(H,16,17) |
InChIキー |
GCRUVDXKFATQBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=NC=C(C=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





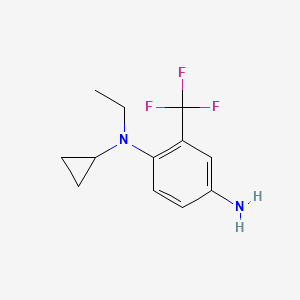
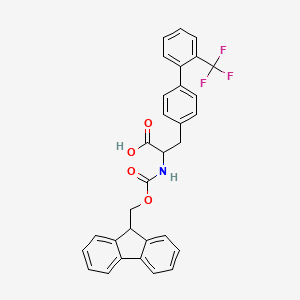


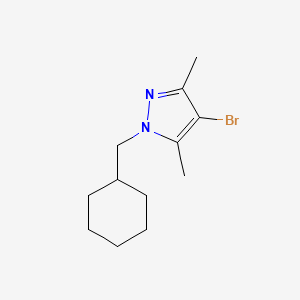

![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)


